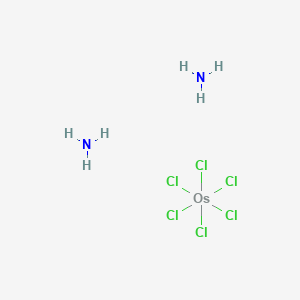
Ammonium hexachloroosmate(IV), reagent grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hexachloroosmate(IV), also known as ammonium osmium chloride or osmium(IV)-ammonium chloride, is an inorganic compound with the formula (NH4)2OsCl6. It is a dark red to black crystalline solid that is highly soluble in water and alcohol. This compound is primarily used in various chemical and industrial applications due to its unique properties and high purity levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium hexachloroosmate(IV) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
OsO4+6NH4Cl+2HCl→(NH4)2OsCl6+4H2O
The resulting product is then purified through recrystallization to achieve reagent-grade quality .
Industrial Production Methods: Industrial production of ammonium hexachloroosmate(IV) involves similar synthetic routes but on a larger scale. The process includes the careful handling of osmium tetroxide, which is highly toxic and volatile. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium hexachloroosmate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of osmium.
Reduction: It can be reduced to lower oxidation state compounds, such as osmium(III) chloride.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid (HNO3) are used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.
Substitution: Ligands like bipyridine or ethylene glycol can be used under controlled conditions
Major Products Formed:
Oxidation: Osmium(VIII) oxide (OsO4)
Reduction: Osmium(III) chloride (OsCl3)
Substitution: Various osmium-ligand complexes.
Applications De Recherche Scientifique
Ammonium hexachloroosmate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other osmium compounds and catalysts.
Biology: Employed in electron microscopy for staining biological specimens due to its high electron density.
Medicine: Investigated for potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of high-purity osmium metal and alloys for specialized applications .
Mécanisme D'action
The mechanism by which ammonium hexachloroosmate(IV) exerts its effects involves the interaction of osmium ions with biological molecules. Osmium can form coordination complexes with proteins and nucleic acids, leading to structural and functional changes. These interactions can disrupt cellular processes, making it a potential candidate for anticancer therapies. The exact molecular targets and pathways are still under investigation, but osmium’s ability to induce oxidative stress and apoptosis in cancer cells is a key area of research .
Comparaison Avec Des Composés Similaires
- Ammonium hexachloroiridate(IV) [(NH4)2IrCl6]
- Potassium hexachloroosmate(IV) [K2OsCl6]
- Osmium(III) chloride [OsCl3]
Comparison: Ammonium hexachloroosmate(IV) is unique due to its specific chemical structure and properties. Compared to ammonium hexachloroiridate(IV), it has different reactivity and applications, particularly in electron microscopy and catalysis. Potassium hexachloroosmate(IV) shares similar chemical properties but differs in solubility and industrial applications. Osmium(III) chloride is a lower oxidation state compound with distinct reactivity and uses .
Propriétés
IUPAC Name |
azane;hexachloroosmium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+6/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJXJQBPLSLSM-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Os](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H6N2Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

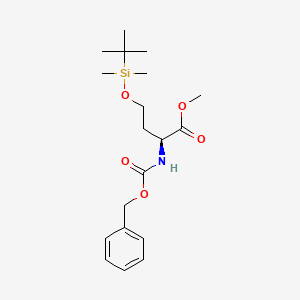
![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)
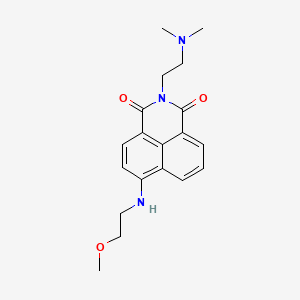

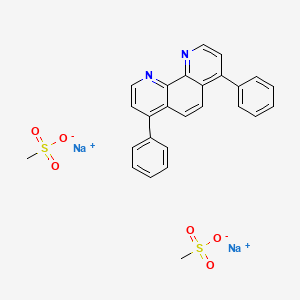
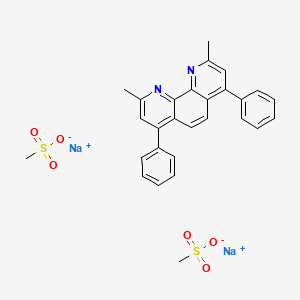
![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)
![aluminum;calcium;7-carboxy-4,6-dihydroxy-8-methyl-9,10-dioxo-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,3-diolate;hydroxide;trihydrate](/img/structure/B8254662.png)
![[6-(Diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloroiron](/img/structure/B8254665.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254675.png)
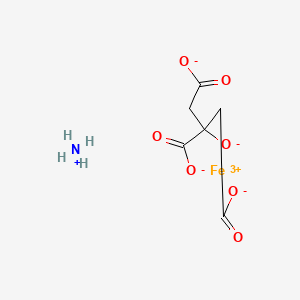
![Copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;methanesulfonate](/img/structure/B8254691.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8254700.png)
